imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans
CAS No.: 2694133-56-5
Cat. No.: VC11547981
Molecular Formula: C6H16Cl2N2OS
Molecular Weight: 235.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694133-56-5 |
|---|---|
| Molecular Formula | C6H16Cl2N2OS |
| Molecular Weight | 235.17 g/mol |
| IUPAC Name | 3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
| Standard InChI Key | MXGRRVUEOGVXGW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)CC1CC(C1)N.Cl.Cl |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₆H₁₆Cl₂N₂OS, with a molecular weight of 235.17 g/mol. Its IUPAC name, 3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine dihydrochloride, reflects the presence of a cyclobutane ring substituted with a methylsulfonimidoyl group and an amine moiety, protonated as a dihydrochloride salt.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2694133-56-5 | |
| SMILES | CS(=N)(=O)CC1CC(C1)N.Cl.Cl | |
| InChI Key | MXGRRVUEOGVXGW-UHFFFAOYSA-N | |
| Purity | 95% |
Stereochemical Features
The trans designation indicates that the sulfonimidoyl and amine groups occupy opposite faces of the cyclobutyl ring. The (1r,3r) configuration specifies the absolute stereochemistry at the first and third positions of the cyclobutane, critical for molecular interactions in biological systems. Computational models suggest that this spatial arrangement minimizes steric hindrance while optimizing hydrogen-bonding potential with target proteins .
Synthesis and Production Pathways
Chemical Synthesis
While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a multi-step sequence involving:
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Cyclobutane ring formation through [2+2] photocycloaddition or strain-release strategies.
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Sulfonimidoyl group installation via sulfur-nitrogen coupling reactions.
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Amine functionalization and subsequent dihydrochloride salt formation for solubility enhancement .
The stereoselectivity of the synthesis is achieved using chiral auxiliaries or asymmetric catalysis, ensuring high enantiomeric purity (>95%).
Industrial Production
Nanjing Shizhou Biology Technology Co., Ltd. (China) is the primary global supplier, offering the compound under research-grade specifications .
Table 2: Supplier Overview
| Supplier | Location | Product Count | Contact |
|---|---|---|---|
| Nanjing Shizhou Biology Technology | China | 10,784 | sean.lv@synzest.com |
Pharmacological Applications and Mechanisms
Metabolic Stability and Solubility
Compared to first-generation endoperoxides, this derivative exhibits:
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Enhanced metabolic stability due to the trans-3” carbamate substitution, reducing cytochrome P450-mediated oxidation .
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Aqueous solubility of >50 µg/mL at pH 7.4, attributed to the dihydrochloride salt form and polar sulfonimidoyl group.
Future Directions and Research Gaps
Clinical Translation Challenges
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Bioavailability optimization: Structural modifications to improve blood-brain barrier penetration for cerebral malaria applications.
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Resistance mitigation: Screening against artemisinin-resistant Plasmodium strains to assess cross-resistance risks .
Computational Modeling
Molecular dynamics simulations predict strong binding to Plasmodium ferredoxin-NADP⁺ reductase (PfFNR), a validated antimalarial target . Experimental validation of this interaction is pending.
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